2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol
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Overview
Description
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is an organic compound that features a phenol group substituted with bromine and fluorine atoms, as well as an amino group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: An aliphatic amine with similar structural features but different functional groups.
tert-Butylphenol: A phenol derivative with a tert-butyl group instead of the amino and halogen substituents.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is unique due to the combination of its amino, bromine, and fluorine substituents.
Properties
Molecular Formula |
C11H15BrFNO |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C11H15BrFNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |
InChI Key |
OEKDAFKAKTXZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C(=CC(=C1)Br)F)O)N |
Origin of Product |
United States |
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